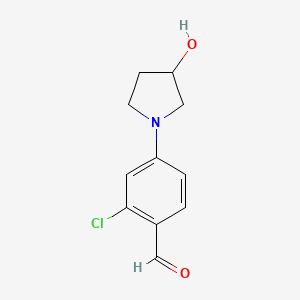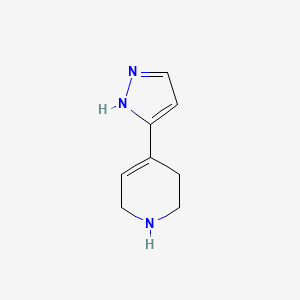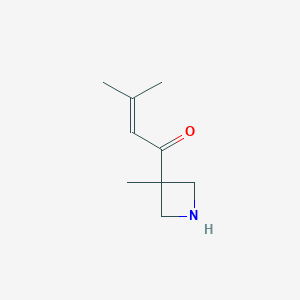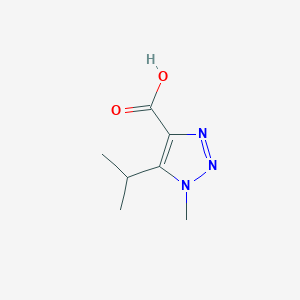
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is an organic compound with the molecular formula C13H22N2 This compound features a pyridine ring substituted at the 4-position with an ethyl group and a hexan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the use of Grignard reagents, where the pyridine ring is alkylated at the 4-position. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds. These interactions can influence biological pathways and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)ethylamine: Similar structure but lacks the hexan-1-amine chain.
4-(Pyridin-4-yl)thiazol-2-amine: Contains a thiazole ring instead of a hexan-1-amine chain.
N-(pyridin-4-yl)pyridin-4-amine: Features two pyridine rings.
Uniqueness
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexan-1-amine chain provides additional flexibility and potential for diverse chemical modifications.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-ethyl-2-pyridin-4-ylhexan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-11(4-2)9-13(10-14)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10,14H2,1-2H3 |
InChI Key |
HGAYQUMFAWUKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(CN)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


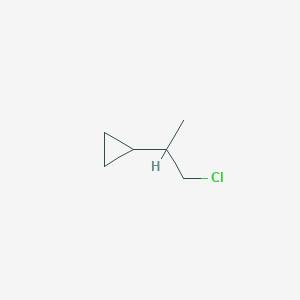
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
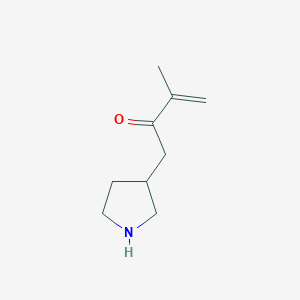
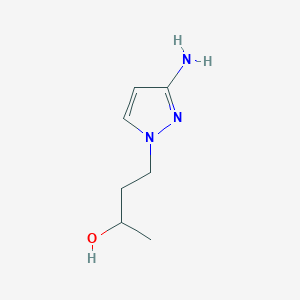

![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)

![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)
